N-Benzyl-4-chloropyrimidin-2-amine
Description
Properties
IUPAC Name |
N-benzyl-4-chloropyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3/c12-10-6-7-13-11(15-10)14-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDPUCZEHQSAHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC=CC(=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-4-chloropyrimidin-2-amine typically involves the reaction of 2,4-dichloropyrimidine with benzylamine in the presence of a base such as N,N-Diisopropylethylamine . The reaction is carried out in a solvent like isopropanol at room temperature for about 15 hours. The resulting product is then purified using column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: N-Benzyl-4-chloropyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products Formed:
Substitution Reactions: Products include various substituted pyrimidines, depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound, with changes in the oxidation state of the nitrogen atoms.
Scientific Research Applications
Medicinal Chemistry
N-Benzyl-4-chloropyrimidin-2-amine serves as a crucial building block for synthesizing various pharmaceutical compounds. Its structural features allow it to interact with specific biological targets, making it valuable in drug development, especially for conditions such as cancer and infectious diseases.
Biological Studies
Research has demonstrated that this compound is instrumental in studying enzyme inhibitors and receptor modulators. For instance, compounds derived from this base have shown potential as dual inhibitors of BRD4 and PLK1, which are critical targets in cancer therapy .
Case Study: Cancer Research
In a study focusing on the synthesis of aminopyrimidine derivatives, derivatives of this compound were evaluated for their cytotoxicity against various cancer cell lines. The results indicated significant activity against breast and colorectal cancer cells, with some compounds exhibiting IC50 values comparable to established chemotherapeutics like Methotrexate .
Materials Science
Beyond medicinal applications, this compound has been utilized in materials science for developing novel materials with specific electronic and optical properties. Its ability to form stable complexes with other organic molecules enhances its utility in creating advanced materials for electronics and photonics.
Mechanism of Action
The mechanism of action of N-Benzyl-4-chloropyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with receptors, altering signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The substitution pattern on the pyrimidine ring significantly impacts molecular properties. Below is a comparative analysis of N-Benzyl-4-chloropyrimidin-2-amine with structurally related compounds:
| Compound | 4-Position Substituent | Key Features |
|---|---|---|
| This compound | Chlorine (Cl) | - Electron-withdrawing group; enhances electrophilicity of the pyrimidine ring. - Larger atomic radius compared to methyl; may influence crystal packing. |
| N-Benzyl-4-methylpyrimidin-2-amine | Methyl (CH₃) | - Electron-donating group; increases electron density on the ring. - Smaller substituent may lead to tighter molecular packing. |
| N-Benzyl-4-hydroxypyrimidin-2-amine | Hydroxyl (OH) | - Polar group; enhances hydrogen-bonding potential. - May increase solubility in polar solvents. |
Key Observations:
- Crystallographic Differences : In N-Benzyl-4-methyl-6-phenylpyrimidin-2-amine (), the mean C–C bond length is 0.002 Å, with an R factor of 0.038 . Chlorine’s larger size and polarizability could lead to distinct bond distortions and refinement parameters in crystallographic studies.
Biological Activity
N-Benzyl-4-chloropyrimidin-2-amine is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a pyrimidine core substituted with a benzyl group and a chlorine atom at the 4-position. This unique structure contributes to its reactivity and interaction with biological targets.
The mechanism of action for this compound involves its ability to interact with specific enzymes and receptors, thereby influencing various biochemical pathways. Notably, it has been studied as an inhibitor of enzyme activity, particularly in the context of phospholipase D (PLD) and other related enzymes involved in lipid metabolism .
Enzyme Inhibition
This compound has shown promise as an enzyme inhibitor. It is particularly noted for its role in studying N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) , which is crucial for the biosynthesis of bioactive lipids. Research indicates that modifications to the compound can enhance its inhibitory potency against NAPE-PLD, making it a valuable tool for exploring lipid signaling pathways .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. For instance, derivatives of this compound have been shown to induce apoptosis in cancer cells by modulating key signaling pathways such as those involving BAX and caspase-3 . The structural modifications can significantly affect the binding affinity to targets associated with tumor growth and survival.
Case Studies
- Inhibition of NAPE-PLD : A study demonstrated that this compound derivatives could effectively decrease levels of N-acylethanolamines (NAEs) in vivo, impacting emotional behavior in animal models. This suggests a potential role in treating mood disorders by targeting lipid metabolism .
- Anticancer Mechanisms : Another investigation into structurally related compounds indicated that modifications to the pyrimidine ring could enhance cytotoxicity against various cancer cell lines. The findings revealed that specific substitutions could lead to increased apoptosis rates, indicating a promising avenue for developing new anticancer agents .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds is useful:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| N-Benzyl-2-chloropyrimidin-4-amine | Chlorine at position 2 | Moderate enzyme inhibition |
| 2-Amino-4-chloropyrimidine | Lacks benzyl group | Lower anticancer activity |
| N-Benzyl-4-fluoropyrimidin | Fluorine instead of chlorine | Enhanced receptor binding |
Q & A
Q. What are the optimal synthetic routes for preparing N-Benzyl-4-chloropyrimidin-2-amine, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (SNAr) between 4-chloro-2-aminopyrimidine and benzyl halides. Key steps include:
- Reagent Selection : Use benzyl bromide or chloride in polar aprotic solvents (e.g., DMF, DMSO) to enhance reactivity .
- Catalysis : Additives like K₂CO₃ or NaH facilitate deprotonation of the pyrimidine amine, improving coupling efficiency .
- Temperature Control : Reactions are conducted at 80–100°C for 6–12 hours to ensure completion while minimizing side reactions .
Optimization Example :
| Parameter | Condition Range | Optimal Value (Based on ) |
|---|---|---|
| Solvent | DMF, DMSO, THF | DMF |
| Base | K₂CO₃, NaH, Et₃N | K₂CO₃ |
| Temperature (°C) | 60–120 | 80–100 |
| Monitoring reaction progress via TLC or LC-MS ensures reproducibility. |
Q. How can the molecular structure and purity of this compound be rigorously characterized?
- Methodological Answer :
- X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths, angles, and intermolecular interactions. SHELX programs (e.g., SHELXL) refine structures with R-factors < 0.05 for high accuracy .
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., benzyl NH at δ 7.8–8.0 ppm, pyrimidine protons at δ 5.6–6.0 ppm) .
- IR Spectroscopy : Detect NH stretching (3250–3450 cm⁻¹) and C-Cl vibrations (750–800 cm⁻¹) .
- Purity Validation : HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) ensure >95% purity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of this compound derivatives?
- Methodological Answer :
- Substituent Variation : Systematically modify the benzyl group (e.g., electron-withdrawing/-donating groups) and pyrimidine ring (e.g., 4-Cl → 4-NH₂, 4-OCH₃) to assess pharmacological effects .
- Computational Modeling : Use docking software (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases) and correlate with experimental IC₅₀ values .
- Hydrogen Bond Analysis : Graph set notation (Etter’s rules) identifies key interactions (e.g., N–H···N bonds) influencing bioactivity .
Q. How can researchers resolve contradictions in crystallographic data during structural refinement of this compound?
- Methodological Answer :
- Data Validation Tools : Use PLATON or Mercury to detect twinning, disorder, or missed symmetry. For example, SHELXL’s TWIN/BASF commands address twinning issues .
- Refinement Protocols :
- Apply anisotropic displacement parameters for non-H atoms.
- Include hydrogen bonding restraints if thermal motion obscures NH positions .
- Cross-Validation : Compare derived bond lengths with literature values (e.g., C–Cl bond ≈ 1.73 Å; deviations >0.02 Å warrant re-examination) .
Q. What strategies are effective for analyzing hydrogen-bonding networks in this compound crystals, and how do these impact material properties?
- Methodological Answer :
- Graph Set Analysis : Classify interactions (e.g., R₂²(8) motifs for dimeric NH···N bonds) using Etter’s formalism to predict crystal packing .
- Thermal Stability Correlation : Stronger H-bond networks (e.g., 3D frameworks) correlate with higher melting points. DSC/TGA data validate these trends .
- Example from :
| Interaction Type | Distance (Å) | Angle (°) | Graph Set Notation |
|---|---|---|---|
| N–H···N (pyrimidine) | 2.89 | 165 | R₂²(8) |
| C–H···π (benzyl) | 3.42 | 145 | C(6) |
Q. How can machine learning models enhance reaction optimization for synthesizing this compound derivatives?
- Methodological Answer :
- Data Curation : Compile reaction parameters (solvent, temperature, yield) from literature (e.g., ) into a training dataset.
- Model Training : Use algorithms (e.g., random forest, neural networks) to predict optimal conditions. For example, a model trained on 50+ pyrimidine syntheses might prioritize DMF and K₂CO₃ for SNAr reactions .
- Validation : Compare predicted vs. experimental yields; R² > 0.85 indicates robust predictive power.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
